1-Methyl-1H-1,2,3-triazole-5-carbonitrile CAS 1142927-03-4
1-Methyl-1H-1,2,3-triazole-5-carbonitrile CAS 1142927-03-4
An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-5-carbonitrile (CAS 1142927-03-4): A Versatile Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The 1,2,3-triazole core is a privileged scaffold in pharmacology, renowned for its metabolic stability and its capacity to act as a bioisostere for amide bonds.[1][2][3] The addition of a C5-carbonitrile introduces a versatile chemical handle, enabling a wide array of subsequent chemical modifications crucial for developing novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust and regioselective synthetic pathway with mechanistic insights, explores its chemical reactivity and applications, and provides essential safety and handling protocols.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4] While isomers exist, the 1H- and 2H-tautomers are aromatic, stable, and the most prevalent in chemical synthesis and biological applications.[5] This scaffold has garnered immense interest in medicinal chemistry for several key reasons:
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Metabolic Stability: The triazole ring is exceptionally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
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Bioisosterism: It serves as an effective bioisostere for amide and ester bonds, capable of mimicking their geometry and engaging in similar hydrogen bonding interactions, while offering improved stability and cell permeability.[3]
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Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles remarkably efficient and reliable.[6][7] For 1,5-disubstituted isomers, ruthenium-catalyzed variants (RuAAC) offer excellent regioselectivity.[7][8]
1-Methyl-1H-1,2,3-triazole-5-carbonitrile is a strategic derivative that combines the stability of the N-methylated triazole core with the synthetic versatility of a nitrile group. The nitrile can act as a hydrogen bond acceptor, a precursor to other critical functional groups (amines, carboxylic acids, tetrazoles), or a key pharmacophore in its own right, making this compound a highly valuable intermediate for constructing combinatorial libraries and developing targeted therapeutics.[9]
Physicochemical and Spectroscopic Properties
The specific properties of 1-Methyl-1H-1,2,3-triazole-5-carbonitrile are summarized below. Experimental data for this exact compound is sparse in public literature; therefore, spectroscopic characteristics are predicted based on established principles and data from analogous structures.[10][11][12]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1142927-03-4 | - |
| Molecular Formula | C₄H₄N₄ | Calculated |
| Molecular Weight | 108.10 g/mol | Calculated |
| IUPAC Name | 1-methyl-1H-1,2,3-triazole-5-carbonitrile | - |
| Canonical SMILES | CN1N=NC=C1C#N | - |
| Appearance | Predicted to be a white to off-white solid or liquid | Inferred |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Singlet (~4.0-4.3 ppm, 3H, N-CH₃); Singlet (~7.8-8.2 ppm, 1H, C4-H) |
| ¹³C NMR | Signal for N-CH₃ (~35-40 ppm); Signal for C5 (~125-130 ppm); Signal for C4 (~135-140 ppm); Signal for nitrile carbon (-C≡N) (~110-115 ppm) |
| IR Spectroscopy | Strong, sharp absorption band for C≡N stretch (~2220-2260 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ at m/z ≈ 109.0458 |
Synthesis and Mechanistic Considerations
The primary challenge in synthesizing substituted 1,2,3-triazoles is controlling the regiochemistry. While the copper-catalyzed Huisgen cycloaddition reliably yields 1,4-disubstituted products, the synthesis of 1,5-disubstituted isomers, such as the topic compound, requires a different catalytic system.[7]
Recommended Synthetic Pathway: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The most direct and regioselective method to synthesize 1-Methyl-1H-1,2,3-triazole-5-carbonitrile is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction proceeds via a distinct mechanism from its copper-catalyzed counterpart, leading exclusively to the 1,5-disubstituted product.[8]
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Causality of Catalyst Choice: Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes ([Cp*RuCl]), are chosen specifically for their ability to direct the cycloaddition towards the 1,5-isomer. The mechanism involves the formation of a ruthenium-acetylide intermediate, which then reacts with the azide in a way that steric and electronic factors favor the formation of the 1,5-regioisomer.
Caption: RuAAC synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established RuAAC methodologies.[8]
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Inert Atmosphere: To a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 1-5 mol%). Purge the flask with an inert gas (Argon or Nitrogen).
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Reagent Addition: Introduce the solvent (e.g., anhydrous DMF or toluene). Add propynenitrile (1.0 equivalent). Caution: Propynenitrile is volatile and toxic.
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Azide Introduction: Add methyl azide (1.0-1.2 equivalents) as a solution in the reaction solvent. Caution: Methyl azide is potentially explosive and should be handled with extreme care as a dilute solution.
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Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel to yield pure 1-Methyl-1H-1,2,3-triazole-5-carbonitrile.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in the reactivity of its nitrile group, which serves as a gateway to a variety of other essential functionalities.
Caption: Key transformations of the C5-carbonitrile group.
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As a Scaffold Component: The 1,2,3-triazole ring is a core component in numerous approved drugs, including the β-lactamase inhibitor Tazobactam and the anticonvulsant Rufinamide .[2]
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As a Versatile Intermediate: This compound allows for the introduction of the N-methyl-triazole moiety into larger molecules via the transformations shown above. For example:
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Reduction to Amine: The resulting primary amine can be used in amide coupling, reductive amination, or sulfonamide formation to link the triazole core to other pharmacophores.
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Conversion to Tetrazole: The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
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Hydrolysis to Carboxylic Acid: The carboxylic acid can be used for standard amide or ester formations, providing another key linkage point.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1142927-03-4 is not widely available, hazard information can be extrapolated from closely related 1,2,3-triazole derivatives.[13][14][15][16]
Table 3: GHS Hazard Information (Anticipated)
| Pictogram | GHS Code | Hazard Statement | Precautionary Statement |
| H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 |
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]
Conclusion
1-Methyl-1H-1,2,3-triazole-5-carbonitrile represents a strategically designed molecular building block that leverages the robust, bio-inert nature of the triazole scaffold with the profound synthetic utility of the carbonitrile group. Its regioselective synthesis via ruthenium catalysis provides reliable access to the 1,5-disubstituted isomer, a pattern often sought in drug design. For researchers and scientists in drug discovery, this compound offers a reliable starting point for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the development of next-generation therapeutics.
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